Talabostat mesylate

概要

準備方法

合成経路と反応条件: タラボスタットメシル酸塩の合成には、そのコア構造であるVal-boroProの調製とそれに続くメシル化が含まれます。主なステップは以下のとおりです。

Val-boroProの生成: これは、L-バリンとボロプロリンのカップリングを含みます。

工業生産方法: タラボスタットメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: L-バリンとボロプロリンの大規模カップリング。

精製: 生成物を結晶化またはクロマトグラフィー技術を使用して精製します。

化学反応の分析

反応の種類: タラボスタットメシル酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

メタンスルホン酸: メシル化に使用されます。

L-バリンとボロプロリン: 初期のカップリング反応に使用されます.

主要な生成物: これらの反応の主な生成物はタラボスタットメシル酸塩そのものであり、未反応の出発物質や加水分解されたフラグメントなどの潜在的な副生成物が含まれます .

4. 科学研究への応用

タラボスタットメシル酸塩は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Talabostat mesylate has a wide range of scientific research applications, including:

Cancer Research: It has shown potent antitumor activity by inhibiting DPP-IV and FAP, which are involved in tumor growth and metastasis.

Immunology: The compound stimulates both innate and adaptive immune responses, making it useful in immunotherapy research.

Hematopoiesis: this compound promotes hematopoiesis, making it valuable in studies related to blood cell formation and bone marrow function.

Inflammation: It has been used in research on inflammatory diseases due to its ability to modulate cytokine and chemokine production.

作用機序

タラボスタットメシル酸塩は、DPP-IV、FAP、DPP8、DPP9などのジペプチジルペプチダーゼを阻害することにより効果を発揮します 。この阻害により、以下が発生します。

抗腫瘍活性: タラボスタットメシル酸塩は、腫瘍ストローマ内のFAPを標的にすることで、腫瘍微小環境を破壊します.

免疫刺激: この化合物は、サイトカインとケモカインを上方制御し、自然免疫および獲得免疫応答の両方を強化します.

造血刺激: 造血経路を刺激することにより、血液細胞の産生を促進します.

類似の化合物:

シタグリプチン: 主に糖尿病の治療に使用される別のDPP-IV阻害薬。

リナグリプチン: 糖尿病管理に適用される選択的なDPP-IV阻害薬.

タラボスタットメシル酸塩の独自性:

類似化合物との比較

Sitagliptin: Another DPP-IV inhibitor used primarily for diabetes treatment.

Linagliptin: A selective DPP-IV inhibitor with applications in diabetes management.

Uniqueness of Talabostat Mesylate:

Broad Inhibition Spectrum: Unlike other DPP-IV inhibitors, this compound inhibits multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9.

Antitumor and Hematopoietic Activities: this compound has demonstrated significant antitumor and hematopoietic stimulating activities, making it unique among DPP-IV inhibitors.

生物活性

Talabostat mesylate, also known as Val-boroPro or BXCL701, is a potent inhibitor of dipeptidyl peptidases (DPPs), particularly DPP-IV, with significant implications in cancer therapy and immune modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

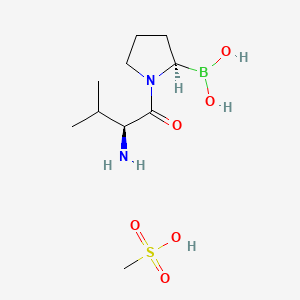

- Chemical Name: B-[(2R)-1-[(2S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]boronic acid methanesulfonate

- CAS Number: 150080-09-4

- Molecular Weight: 310.18 g/mol

- Purity: ≥98%

This compound functions primarily as a DPP-IV inhibitor, affecting various DPP family members including DPP8, DPP9, and fibroblast activation protein (FAP). Its mechanism includes:

- Inhibition of Dipeptidyl Peptidases: Talabostat has IC50 values of <4 nM for DPP-IV, 4 nM for DPP8, 11 nM for DPP9, 310 nM for DPP7, and 560 nM for FAP, indicating its potency across these targets .

- Activation of Inflammasomes: It activates the NLRP1b inflammasome, leading to pyroptosis in monocytes and macrophages. This pro-inflammatory cell death is crucial for enhancing immune responses against tumors .

- Cytokine Production: Talabostat stimulates the production of various cytokines and chemokines in immune cells, enhancing T-cell responses and potentially leading to tumor regression .

Biological Activity in Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical studies:

- Tumor Growth Inhibition: In mouse models such as WEHI-164 fibrosarcoma and B16/F10 melanoma, talabostat reduced tumor growth significantly .

- Immune-Mediated Tumor Regression: The compound has been shown to induce immune-mediated tumor regression in several cancer models .

Pediatric Phase I Trial

A notable clinical trial involving this compound was conducted to determine its maximum tolerated dose (MTD) in children with relapsed or refractory solid tumors. The study utilized a novel design focusing on maximum target inhibition (MTI) rather than traditional dose-limiting toxicity (DLT) as the primary endpoint. Key findings include:

- Optimal Dose Determination: The trial established that doses inhibiting more than 90% of serum DPP-IV activity were achievable without significant toxicity .

- Combination Therapy: Talabostat was administered alongside temozolomide or carboplatin, showing promise in enhancing therapeutic efficacy .

Immune Mechanism Studies

Research has indicated that talabostat enhances the immune response through various mechanisms:

- Cytokine Upregulation: In vitro studies demonstrated that talabostat upregulated cytokines such as IL-1β in human bone marrow stromal cells and THP-1 monocytic cells. This upregulation was linked to autocrine and paracrine signaling mechanisms .

- Impact on Tumor Microenvironment: By inhibiting FAP, talabostat may alter the tumor microenvironment, promoting a more favorable immune response against tumors .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Preclinical | Significant tumor growth reduction in various mouse models. |

| Clinical Trial | Established optimal dosing with minimal toxicity; effective in combination with other therapies. |

| Immune Studies | Enhanced cytokine production leading to improved T-cell responses. |

特性

IUPAC Name |

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYOEIGQRXGPI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164466 | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150080-09-4 | |

| Record name | Talabostat mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。